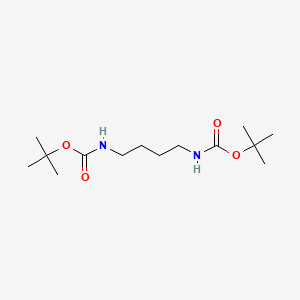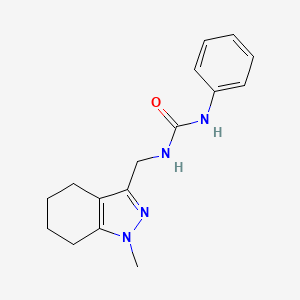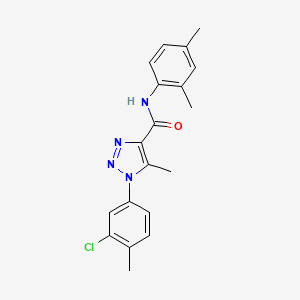
2-(2,6-dimethylmorpholin-4-yl)-N-methyl-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2,6-dimethylmorpholin-4-yl)-N-methyl-5-nitropyrimidine-4,6-diamine” is a complex organic molecule that contains a morpholine ring and a pyrimidine ring . Morpholine is a common component in many pharmaceuticals and agrochemicals . Pyrimidine is a basic structure in many biological compounds, including several essential nucleotides in DNA and RNA.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Research has explored the synthesis of Pyrrolo[4,3,2-de]quinolines, which involve the conversion of nitro compounds into various intermediates through nitrated, protected, and reduced processes. These compounds have potential applications in the synthesis of complex heterocyclic structures used in pharmaceuticals (Roberts et al., 1997).
Nitrosation and Nitrosamine Formation
- Studies on the nitrosation reactions, such as the formation of nitrosamines from secondary amines under certain conditions, highlight the importance of understanding nitrosation mechanisms in assessing the potential health risks and chemical stability of compounds (Ross et al., 1987).
Potential as Proton Sponges
- The synthesis of new quinoline derivatives, acting as proton sponges, underscores the utility of these compounds in various chemical applications, such as catalysis or as bases in organic synthesis (Dyablo et al., 2015).
Pharmacological Potential
- The evaluation of nitrosamines and related compounds for their pharmacological effects, including their potential carcinogenicity, toxicity, and reactivity, is crucial for drug development and safety assessment (Berger et al., 1988).
Environmental Impacts
- Investigation into the occurrence of nitrosamines in water sources and their formation potential highlights the environmental impact of such compounds, informing water treatment and pollution control strategies (Wang et al., 2011).
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-methyl-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O3/c1-6-4-16(5-7(2)20-6)11-14-9(12)8(17(18)19)10(13-3)15-11/h6-7H,4-5H2,1-3H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTQYSSZQWJMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-N-methyl-5-nitropyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine](/img/structure/B2926913.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2926914.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2926916.png)
![3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one](/img/structure/B2926919.png)
![Tert-butyl 3-(methylsulfonyloxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2926922.png)
![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)

![N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide](/img/structure/B2926929.png)
